Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate
CAS No.:
Cat. No.: VC18271080
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4O3 |
|---|---|
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | ethyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11) |
| Standard InChI Key | BUDWQAJODKRJNX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2=CC=NN2 |
Introduction
Structural and Chemical Profile
Molecular Architecture and Physicochemical Properties
Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate features a 1,2,4-oxadiazole ring substituted at the 3-position with a carboxylate ester group and at the 5-position with a pyrazole moiety. The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, while the oxadiazole core enhances electron-deficient characteristics, facilitating interactions with biological targets.
Key physicochemical parameters include:
The compound’s ester group confers lipophilicity, which may enhance membrane permeability, while the pyrazole nitrogen atoms offer sites for hydrogen bonding and coordination.
Synthesis and Characterization
Synthetic Routes and Optimization
The synthesis of ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically follows a multi-step protocol involving cyclocondensation and esterification. A representative pathway, adapted from analogous oxadiazole syntheses , involves:
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Formation of Pyrazole Carboxylic Acid Hydrazide:
Reaction of ethyl pyrazole-3-carboxylate with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide. IR spectroscopy confirms successful conversion via disappearance of the ester carbonyl band (~1724 cm⁻¹) and emergence of amidic carbonyl (~1678 cm⁻¹) . -
Oxadiazole Ring Cyclization:
Treatment of the hydrazide with carbon disulfide in ethanolic potassium hydroxide induces cyclization to form the 1,3,4-oxadiazole-2-thione intermediate. Subsequent alkylation with methyl iodide or aryl aldehydes generates substituted derivatives . -
Esterification and Purification:
Final esterification steps employ ethyl chloroformate or diethyl oxalate in the presence of sodium ethoxide, with recrystallization from ethanol/DMF mixtures to achieve purity >95% .
Reaction Conditions:
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Temperature: 80–100°C (reflux)
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Solvents: Ethanol, acetic acid, DMF
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Catalysts: Potassium hydroxide, sodium ethoxide
Spectral Characterization
Infrared Spectroscopy (IR):
¹H Nuclear Magnetic Resonance (NMR):
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Ethyl group signals: Triplet at δ 1.25–1.37 ppm (CH₃), quartet at δ 4.11–4.34 ppm (CH₂)
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Oxadiazole protons: Singlet at δ 7.83–8.94 ppm (heterocyclic H)
¹³C NMR:
Applications in Medicinal Chemistry
Drug Design and Structural Modifications
The bifunctional nature of ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate allows for targeted modifications:
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Side Chain Functionalization: Introducing sulfonamide or Schiff base groups at the oxadiazole 2-position enhances antimicrobial potency .
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Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid improves water solubility for parenteral formulations.
Structure-Activity Relationship (SAR) Insights:
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